molecular formula C8H11ClN4S B2882269 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride CAS No. 2241128-77-6

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

Cat. No.: B2882269
CAS No.: 2241128-77-6
M. Wt: 230.71
InChI Key: VXGLWRUUDJGCNW-UHFFFAOYSA-N
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Description

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a triazole ring, and an amine group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride typically involves the following steps:

  • Thiophene Derivative Synthesis: The starting material is often a thiophene derivative, which undergoes halogenation to introduce a reactive site.

  • Triazole Formation: The halogenated thiophene is then reacted with hydrazine and a carboxylic acid derivative to form the triazole ring.

  • Amination: The triazole derivative is further reacted with an amine source to introduce the amine group.

  • Hydrochloride Formation: Finally, the amine group is protonated to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form various oxidized derivatives.

  • Reduction: The compound can be reduced to form different reduced derivatives.

  • Substitution: The triazole and thiophene rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Thioethers and amines.

  • Substitution Products: Various substituted triazoles and thiophenes.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1,2,4-Triazole Derivatives: These compounds share the triazole ring and are used in similar applications.

  • Thiophene Derivatives: These compounds contain the thiophene ring and are used in various chemical reactions and applications.

Uniqueness: 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is unique due to its combination of the thiophene and triazole rings, which provides it with distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a thiophene moiety within the triazole framework enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound has the following structural and chemical characteristics:

PropertyDetails
Chemical Formula C₇H₉ClN₄S
Molecular Weight 188.68 g/mol
IUPAC Name 1-(3-Thiophen-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine; hydrochloride
CAS Number 88964-05-0

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit notable antimicrobial activity. For instance, derivatives of triazole have shown effectiveness against various bacterial strains and fungi. The presence of the thiophene group may enhance this activity by improving solubility and bioavailability.

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives. For example, a study reported that certain triazole compounds exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating strong anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .

Antimalarial Activity

The compound's structural analogs have been investigated for their antimalarial properties. In vitro studies using Plasmodium falciparum strains demonstrated that some derivatives possess significant antimalarial activity, with IC₅₀ values indicating potent effects against resistant strains . This highlights the potential of triazole-based compounds in malaria treatment.

Study 1: Anticancer Efficacy

A study focused on synthesizing and evaluating a series of triazole derivatives for their anticancer efficacy. The results showed that certain derivatives exhibited IC₅₀ values below 10 µM against multiple cancer cell lines including breast and lung cancer cells. The structure-activity relationship (SAR) analysis indicated that substitutions on the thiophene ring significantly influenced anticancer activity.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of triazole derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that compounds with electron-donating groups at specific positions on the thiophene ring exhibited enhanced antibacterial activity, suggesting that molecular modifications could optimize therapeutic outcomes.

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many triazoles act as inhibitors for enzymes such as kinases and proteases involved in cancer progression.
  • Membrane Disruption : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell death.

Properties

IUPAC Name

1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S.ClH/c1-5(9)7-10-8(12-11-7)6-3-2-4-13-6;/h2-5H,9H2,1H3,(H,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGLWRUUDJGCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NN1)C2=CC=CS2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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